Cas no 186498-02-2 ((4-morpholinophenyl)boronic acid)

(4-Morpholinophenyl)boronic acid is a boronic acid derivative featuring a morpholine-substituted phenyl ring, making it a valuable intermediate in organic synthesis and cross-coupling reactions, particularly Suzuki-Miyaura couplings. Its electron-rich morpholine moiety enhances reactivity and selectivity in palladium-catalyzed transformations, facilitating the construction of complex biaryl structures. The compound exhibits good stability under standard handling conditions and is soluble in common organic solvents, ensuring ease of use in synthetic applications. Its well-defined structure and consistent purity make it suitable for pharmaceutical research, materials science, and catalyst development. The product is typically characterized by NMR and HPLC to ensure high quality and reproducibility in demanding synthetic workflows.
(4-morpholinophenyl)boronic acid structure
186498-02-2 structure
Product Name:(4-morpholinophenyl)boronic acid
CAS No:186498-02-2
MF:C10H14BNO3
MW:207.034062862396
MDL:MFCD03095169
CID:66298
PubChem ID:2795359
Update Time:2025-06-09

(4-morpholinophenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Morpholinophenylboronic acid
    • [4-(4-Morpholinyl)phenyl]boronic acid
    • (4-morpholin-4-ylphenyl)boronic acid
    • 4-(Morpholino)phenylboronic acid
    • (4-Morpholinophenyl)boronic acid
    • 4-Morpholin-4-yl-phenylboronic acid
    • 4-morpholinobenzeneboronic
    • BORONIC ACID,B-[4-(4-MORPHOLINYL)PHENYL]-
    • AKOS BRN-0239
    • 4-(4-Boronophenyl)morpholine
    • 4-(4-MORPHONYL)PHENYLBORONIC ACID
    • 2 4-(Morpholino)phenylboronicacid
    • 4-MORPHOLIN-4-YLPHENYLBORONIC ACID
    • 4-(N-MORPHOLINO)-BENZENEBORONIC ACID
    • 4-(MORPHOLIN-4-YL)BENZENEBORONIC ACID
    • [4-(morpholin-4-yl)phenyl]boronic acid
    • Boronic acid, [4-(4-morpholinyl)phenyl]-
    • PubChem3988
    • Boronic acid, B-[4-(4-morpholinyl)phenyl]-
    • 4-MorpholinophenylboronicAcid
    • AMTB324
    • KSC497E0H
    • 4-morpholinylphenylboronic acid
    • Jsp003816
    • RB2002
    • 4-morpholinophenylboronic acid, AldrichCPR
    • AS-3096
    • WHDIUBHAKZDSJL-UHFFFAOYSA-N
    • 4-morpholinophenylboronic acid;(4-Morpholinophenyl)boronic acid
    • SY003839
    • AB13537
    • CS-W009091
    • 4-Morpholin-4-yl-benzene boronic acid
    • A22540
    • 4-Morpholin-4-ylbenzeneboronic acid
    • AM62688
    • DTXSID50383633
    • MFCD03095169
    • EN300-145708
    • 4-(4-morpholinyl)phenylboronic acid
    • AKOS004116180
    • (4-Morpholinophenyl)boronicacid
    • SCHEMBL102532
    • Z1509512942
    • 186498-02-2
    • AC-1725
    • FT-0600779
    • J-515847
    • J-011969
    • 4-(Morpholino)phenylboronic acid ,97%
    • DB-012214
    • (4-(Morpholin-4-yl)phenyl)boronic acid
    • M67191
    • 689-738-8
    • (4-morpholinophenyl)boronic acid
    • MDL: MFCD03095169
    • Inchi: 1S/C10H14BNO3/c13-11(14)9-1-3-10(4-2-9)12-5-7-15-8-6-12/h1-4,13-14H,5-8H2
    • InChI Key: WHDIUBHAKZDSJL-UHFFFAOYSA-N
    • SMILES: O1CCN(C2C=CC(B(O)O)=CC=2)CC1

Computed Properties

  • Exact Mass: 207.10700
  • Monoisotopic Mass: 207.1066735 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.9
  • Molecular Weight: 207.04

Experimental Properties

  • Density: 1.243
  • Melting Point: 126-127 ºC
  • Boiling Point: 425.9°C at 760 mmHg
  • Flash Point: 211.4℃
  • Refractive Index: 1.579
  • PSA: 52.93000
  • LogP: -0.73200

(4-morpholinophenyl)boronic acid Security Information

(4-morpholinophenyl)boronic acid Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(4-morpholinophenyl)boronic acid Production Method

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Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:13
Price ($):155.0/618.0
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(4-morpholinophenyl)boronic acid Related Literature

Additional information on (4-morpholinophenyl)boronic acid

Introduction to (4-Morpholinophenyl)Boronic Acid (CAS No. 186498-02-2)

(4-Morpholinophenyl)boronic acid, identified by its Chemical Abstracts Service (CAS) number 186498-02-2, is a significant compound in the field of pharmaceutical chemistry and materials science. This organoboron derivative has garnered considerable attention due to its versatile applications in drug discovery, catalysis, and advanced material synthesis. The compound's unique structural features, combining a phenyl ring with a morpholine moiety and a boronic acid functional group, make it a valuable intermediate in the development of innovative chemical entities.

The boronic acid functional group in (4-morpholinophenyl)boronic acid plays a pivotal role in its reactivity and utility. Boronic acids are well-known for their ability to participate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions, which are fundamental in constructing biaryl compounds. These reactions are widely employed in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The morpholine ring, on the other hand, contributes to the compound's solubility and stability, making it suitable for a broad range of applications.

Recent advancements in the field of medicinal chemistry have highlighted the importance of (4-morpholinophenyl)boronic acid in the development of novel therapeutic agents. Researchers have leveraged its structural framework to design molecules with enhanced biological activity and improved pharmacokinetic properties. For instance, derivatives of this compound have been investigated for their potential as inhibitors of various enzymes and receptors involved in metabolic disorders and inflammatory diseases. The boronic acid moiety's ability to form stable complexes with biological targets has opened new avenues for drug design.

In materials science, (4-morpholinophenyl)boronic acid has been explored for its role in the synthesis of advanced polymers and coatings. Boron-containing polymers exhibit exceptional thermal stability and mechanical strength, making them ideal for high-performance applications. The morpholine group enhances the polymer's flexibility and processability, further expanding its utility in industrial settings. Recent studies have demonstrated the successful incorporation of this compound into polymer matrices to improve their overall performance characteristics.

The synthesis of (4-morpholinophenyl)boronic acid involves multi-step organic transformations that highlight the compound's synthetic versatility. Traditional methods often include halogenation of the phenyl ring followed by nucleophilic substitution with morpholine. However, emerging synthetic strategies have focused on greener and more efficient approaches, such as transition-metal-catalyzed reactions and biocatalytic methods. These innovations not only improve yield but also reduce environmental impact, aligning with global sustainability goals.

The application of computational chemistry has further enhanced the understanding and optimization of (4-morpholinophenyl)boronic acid. Molecular modeling techniques allow researchers to predict the compound's behavior in various chemical environments, aiding in the design of more effective synthetic routes and applications. High-throughput screening methods have also been employed to rapidly identify promising derivatives for drug development. These computational tools have become indispensable in modern chemical research.

The role of (4-morpholinophenyl)boronic acid in catalysis cannot be overstated. Its ability to act as a ligand or intermediate in catalytic cycles has led to breakthroughs in asymmetric synthesis and polymerization reactions. The boronic acid group's chelating properties enable it to stabilize transition metal centers, enhancing reaction efficiency and selectivity. This has significant implications for industrial processes where high yields and minimal byproducts are crucial.

Future research directions for (4-morpholinophenyl)boronic acid are likely to focus on expanding its applications into emerging fields such as nanotechnology and energy storage. The compound's unique properties make it a candidate for developing novel materials with tailored functionalities. For example, boron-containing nanoparticles have shown promise in drug delivery systems due to their ability to enhance bioavailability and target specificity. The morpholine group's compatibility with biological systems further supports these applications.

In conclusion, (4-morpholinophenyl)boronic acid (CAS No. 186498-02-2) is a multifaceted compound with far-reaching implications across pharmaceuticals, materials science, and catalysis. Its structural features enable diverse applications, from drug development to advanced polymer synthesis. As research continues to uncover new uses for this compound, its significance is expected to grow even further. The ongoing innovation in synthetic methodologies and computational techniques will undoubtedly drive its adoption in cutting-edge scientific endeavors.

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(CAS:186498-02-2)(4-morpholinophenyl)boronic acid
A22540
Purity:99%/99%
Quantity:25g/100g
Price ($):155.0/618.0
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